Acide 2,4-dihydroxycinnamique

Vue d'ensemble

Description

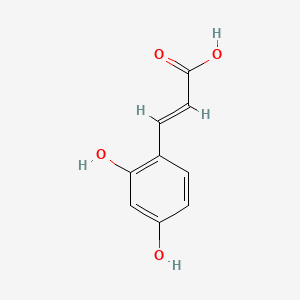

Acide cinnamique 2,4-dihydroxy-trans: est un composé organique appartenant à la classe des acides hydroxycinnamiques. Ces composés se caractérisent par la présence d'une structure d'acide cinnamique où le cycle benzénique est hydroxylé. L'acide cinnamique 2,4-dihydroxy-trans est connu pour ses activités biologiques potentielles et fait l'objet d'un intérêt dans divers domaines de la recherche scientifique .

Applications De Recherche Scientifique

2,4-Dihydroxy-Trans Cinnamic Acid has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

2,4-Dihydroxycinnamic acid, also known as Umbellic acid , has been identified to interact with the spike receptor-binding domain (RBD) complexed with ACE2 protein . This interaction is significant in the context of SARS-CoV-2, where the virus uses the spike protein to bind to the ACE2 receptor on human cells .

Mode of Action

The compound exerts a more significant binding affinity (28.43 kcal/mol) than Umifenovir (21.24 kcal/mol) against spike ACE2 . This suggests that 2,4-Dihydroxycinnamic acid can potentially inhibit the interaction between the spike protein of SARS-CoV-2 and the ACE2 receptor, thereby preventing the virus from entering human cells .

Biochemical Pathways

2,4-Dihydroxycinnamic acid is a precursor in the umbelliferone biosynthesis pathway . It is synthesized from L-phenylalanine via the shikimate pathway . Phenylalanine is lysated into cinnamic acid, followed by hydroxylation by cinnamate 4-hydroxylase to yield 4-coumaric acid . The 4-coumaric acid is again hydroxylated by cinnamate/coumarate 2-hydroxylase to yield 2,4-dihydroxy-cinnamic acid .

Pharmacokinetics

Its molecular weight of 18016 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

In vitro analysis showed a reduction in the number of lentiviral particles on transfected HEK293T-hACE2 cells as assessed by pseudovirus inhibition assay . This suggests that 2,4-Dihydroxycinnamic acid could potentially inhibit the replication of SARS-CoV-2 in human cells .

Analyse Biochimique

Biochemical Properties

2,4-Dihydroxycinnamic acid plays a significant role in various biochemical reactions. It is involved in the biosynthesis of umbelliferone, where it undergoes hydroxylation by enzymes such as cinnamate 4-hydroxylase and cinnamate/coumarate 2-hydroxylase . These enzymes facilitate the conversion of cinnamic acid to 4-coumaric acid and subsequently to 2,4-dihydroxycinnamic acid. Additionally, 2,4-Dihydroxycinnamic acid interacts with 4-hydroxycinnamate decarboxylase, an enzyme induced in bacteria like Klebsiella oxytoca . This interaction highlights its role in microbial metabolism and its potential as a substrate for enzymatic reactions.

Cellular Effects

2,4-Dihydroxycinnamic acid exhibits various effects on cellular processes. It has been shown to inhibit the spike ACE2 protein, which is crucial for the entry of SARS-CoV-2 into host cells . This inhibition suggests potential antiviral properties. Furthermore, 2,4-Dihydroxycinnamic acid has been observed to reduce melanin production in melanoma cells without cytotoxicity . This indicates its potential role in regulating cellular metabolism and gene expression related to pigmentation.

Molecular Mechanism

The molecular mechanism of 2,4-Dihydroxycinnamic acid involves its interaction with specific biomolecules. It binds to the spike receptor-binding domain complexed with ACE2 protein, exhibiting significant binding affinities . This binding interaction inhibits the viral entry process, highlighting its potential as an antiviral agent. Additionally, 2,4-Dihydroxycinnamic acid interacts with RNA-dependent RNA polymerase, further inhibiting viral replication . These interactions underscore its role in modulating enzyme activity and gene expression at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dihydroxycinnamic acid have been studied over time. It has been observed that the compound remains stable under standard conditions, with minimal degradation . Long-term studies have shown that 2,4-Dihydroxycinnamic acid maintains its inhibitory effects on viral entry and replication, suggesting sustained antiviral activity . These findings indicate its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of 2,4-Dihydroxycinnamic acid vary with different dosages in animal models. Studies have shown that at lower dosages, the compound exhibits minimal toxicity and significant antiviral activity . At higher dosages, there may be potential adverse effects, including cytotoxicity . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

2,4-Dihydroxycinnamic acid is involved in several metabolic pathways. It is a precursor in the umbelliferone biosynthesis pathway, where it undergoes hydroxylation and subsequent bond rotation to form the lactone umbelliferone . This pathway involves enzymes such as cinnamate 4-hydroxylase and cinnamate/coumarate 2-hydroxylase . Additionally, 2,4-Dihydroxycinnamic acid interacts with 4-hydroxycinnamate decarboxylase, highlighting its role in microbial metabolism .

Transport and Distribution

The transport and distribution of 2,4-Dihydroxycinnamic acid within cells and tissues involve specific transporters and binding proteins. It is transported across cellular membranes and distributed to various tissues, where it exerts its biochemical effects . The compound’s localization and accumulation are influenced by its interactions with transporters and binding proteins, which facilitate its cellular uptake and distribution.

Subcellular Localization

2,4-Dihydroxycinnamic acid exhibits specific subcellular localization, which influences its activity and function. It is localized in the cytosol and endoplasmic reticulum, where it participates in the biosynthesis of umbelliferone . The compound’s subcellular localization is directed by targeting signals and post-translational modifications, ensuring its proper distribution within cellular compartments.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles:

Réaction de Perkin: Cette méthode implique la condensation de la benzaldéhyde avec l'acide malonique en présence d'une base faible, suivie d'une décarboxylation catalysée par un acide.

Oxydation de la cinnamaldéhyde: La cinnamaldéhyde peut être oxydée pour produire des dérivés de l'acide cinnamique.

Condensation du chlorure de benzal et de l'acétate de sodium: Cette méthode implique la condensation du chlorure de benzal avec l'acétate de sodium, suivie d'une hydrolyse acide.

Méthodes de production industrielle: La production industrielle de l'acide cinnamique 2,4-dihydroxy-trans implique généralement une synthèse à grande échelle utilisant les méthodes mentionnées ci-dessus, optimisées pour des rendements et une pureté plus élevés. Le choix de la méthode dépend de la disponibilité des matières premières et de l'échelle de production souhaitée.

Analyse Des Réactions Chimiques

Types de réactions:

Réactifs et conditions courants:

Agents oxydants: Permanganate de potassium, trioxyde de chrome.

Agents réducteurs: Borohydrure de sodium, hydrure d'aluminium et de lithium.

Réactifs de substitution: Halogènes, agents nitrants.

Principaux produits:

Produits d'oxydation: Divers dérivés oxydés de l'acide cinnamique.

Produits de réduction: Alcools correspondants et formes réduites.

Produits de substitution: Dérivés substitués de l'acide cinnamique.

4. Applications de la recherche scientifique

L'acide cinnamique 2,4-dihydroxy-trans a un large éventail d'applications dans la recherche scientifique:

5. Mécanisme d'action

Le mécanisme d'action de l'acide cinnamique 2,4-dihydroxy-trans implique son interaction avec diverses cibles moléculaires et voies:

Activité antioxydante: Le composé peut donner des électrons pour neutraliser les radicaux libres, terminant ainsi les réactions en chaîne radicalaires.

Activité antimicrobienne: Il perturbe les membranes cellulaires microbiennes et interfère avec les fonctions enzymatiques.

Activité anticancéreuse: Le composé peut inhiber la prolifération cellulaire et induire l'apoptose dans les cellules cancéreuses en modulant les voies de signalisation telles que MAPK, PI3K/Akt, NF-κB, AP-1 et STAT3.

Comparaison Avec Des Composés Similaires

Composés similaires:

Acide caféique: Un autre acide hydroxycinnamique avec des propriétés antioxydantes et antimicrobiennes similaires.

Acide férulique: Connu pour ses activités antioxydantes et anti-inflammatoires.

Acide p-coumarique: Exhibe des propriétés antioxydantes et antimicrobiennes.

Unicité de l'acide cinnamique 2,4-dihydroxy-trans:

Modèle d'hydroxylation: Le motif de substitution unique 2,4-dihydroxy sur le cycle benzénique le distingue des autres acides hydroxycinnamiques.

Activités biologiques: Il a montré des résultats prometteurs dans divers essais biologiques, ce qui en fait un composé intéressant pour des recherches plus approfondies.

Propriétés

IUPAC Name |

(E)-3-(2,4-dihydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEFWFBFQKWVMY-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99699-42-0, 614-86-8 | |

| Record name | 2,4-Dihydroxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099699420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dihydroxy-Trans Cinnamic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01704 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2E)-3-(2,4-Dihydroxyphenyl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIHYDROXYCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8G3LS2JEX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1297407.png)

![8-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1297412.png)

![Diethyl 2,2-bis[(4-chlorophenyl)methyl]propanedioate](/img/structure/B1297413.png)